2-Methoxy-3-methyl-5-nitro-benzoic acid

Description

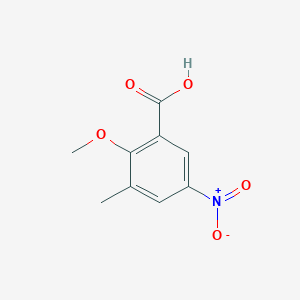

2-Methoxy-3-methyl-5-nitrobenzoic acid (C₉H₉NO₅) is a substituted benzoic acid derivative featuring a methoxy group at position 2, a methyl group at position 3, and a nitro group at position 3. Its structure is characterized by the interplay of electron-withdrawing (nitro) and electron-donating (methoxy, methyl) substituents, which influence its acidity, solubility, and reactivity. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or ligands in coordination chemistry .

Properties

IUPAC Name |

2-methoxy-3-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-6(10(13)14)4-7(9(11)12)8(5)15-2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXQWRURYAHEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

Key structural analogs include compounds with varying substituent positions or additional functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Preparation Methods

Starting Material: 2-Methoxy-3-methylbenzoic Acid

A direct approach involves nitrating 2-methoxy-3-methylbenzoic acid. The methoxy group at position 2 acts as a strong ortho/para director, while the methyl group at position 3 introduces steric effects that influence nitro placement.

Reaction Conditions

-

Nitrating Agent: A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C.

-

Regioselectivity: The nitro group preferentially occupies position 5 (para to the methoxy group) due to reduced steric hindrance compared to position 6.

Mechanistic Insights

The electron-donating methoxy group activates the ring, favoring electrophilic attack. However, the deactivating carboxylic acid group at position 1 moderates reactivity, necessitating strong nitrating conditions. Steric hindrance from the methyl group at position 3 further directs nitration to position 5.

Stepwise Introduction of Functional Groups

Route 1: Sequential Nitration and Methoxylation

This route begins with m-toluic acid (3-methylbenzoic acid), leveraging its commercial availability and well-characterized reactivity.

Step 1: Nitration of m-Toluic Acid

-

Regioselectivity: The nitro group occupies position 2 due to the meta-directing effect of the carboxylic acid group.

Step 2: Reduction and Methoxylation

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 2-amino-3-methylbenzoic acid.

-

Diazotization and Hydrolysis: Treatment with NaNO₂/HCl followed by H₂O introduces a hydroxyl group at position 2.

-

Methylation: Reaction with methyl iodide (CH₃I) and K₂CO₃ in DMF installs the methoxy group.

Step 3: Renitration

Nitration of 2-methoxy-3-methylbenzoic acid under controlled conditions introduces the nitro group at position 5 (yield: 65–70%).

Route 2: Esterification-Nitration-Hydrolysis

To mitigate the deactivating effect of the carboxylic acid group during nitration, this route employs a methyl ester intermediate.

Step 1: Esterification

Step 2: Nitration

-

Conditions: HNO₃/Ac₂O at −10°C, followed by gradual warming to 30°C.

-

Product: Methyl 2-methoxy-3-methyl-5-nitrobenzoate (yield: 72% after recrystallization).

Step 3: Hydrolysis

-

Conditions: NaOH (aq.), reflux, followed by acidification with HCl.

-

Product: 2-methoxy-3-methyl-5-nitrobenzoic acid (yield: 90%).

Industrial Production and Optimization

Continuous-Flow Nitration

Modern industrial processes employ continuous-flow reactors to enhance safety and yield:

Solvent and Catalyst Optimization

-

Solvent: Acetic acid improves nitro group regioselectivity compared to sulfuric acid.

-

Catalyst: Zeolites or sulfonated resins reduce byproduct formation in esterification steps.

Reaction Conditions and Optimization

Nitration Variables

Q & A

Q. Why do computational predictions of solubility conflict with experimental data for this compound?

- Methodology : COSMO-RS or Hansen Solubility Parameters may underestimate hydrogen bonding from -NO₂ and -COOH groups. Experimental determination via shake-flask method (in PBS/ethanol mixtures) provides accurate data. Compare with 5-ethoxy-2-fluoro-3-(methylthio)benzoic acid, where hydrophobic substituents dominate solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.